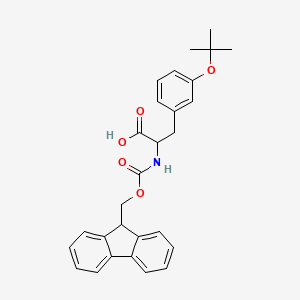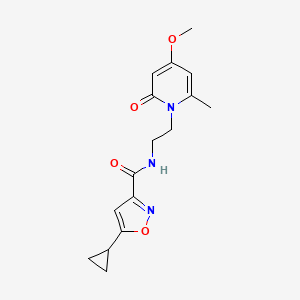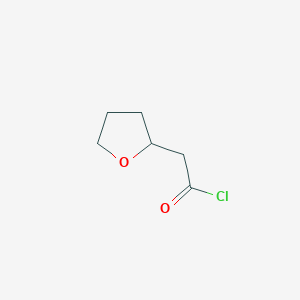
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The (S)-Fmoc group protects the amino group, while the O-Tert-Butyl Ether group protects the hydroxyl group on the tyrosine side chain.
Aplicaciones Científicas De Investigación
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for various applications
Mecanismo De Acción
Target of Action
It’s known that tert-butyl ethers are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether interacts with its targets through the tert-butyl group. The tert-butyl group is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The introduction of the tert-butyl group into organic compounds can influence various biochemical pathways, given the wide applications of tert-butyl esters in synthetic organic chemistry .
Pharmacokinetics
The introduction of the tert-butyl group into organic compounds using flow microreactor systems is known to be efficient and versatile , which could potentially impact the bioavailability of the compound.
Result of Action
The introduction of the tert-butyl group into organic compounds can result in the formation of tert-butyl ethers of alcohols and phenols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction of the tert-butyl group into organic compounds is performed in solvent-free conditions at room temperature using a catalytic amount of Er (OTf) 3 . The catalyst can be easily recovered and reused several times without loss of activity .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tyrosine using tert-butyl ether. This is followed by the protection of the amino group with the (S)-Fmoc group. The reaction conditions often involve the use of dichloromethane as a solvent and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the tert-butyl ether group . This method allows for better control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyrosine: Similar to (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether but lacks the tert-butyl ether protection on the hydroxyl group.
Boc-Tyrosine: Uses a different protective group (Boc) for the amino group.
Z-Tyrosine: Uses a benzyloxycarbonyl (Z) group for protection.
Uniqueness
This compound is unique due to its dual protective groups, which provide greater control over the synthesis process. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJCGGJNCHHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2724529.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)
![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)
![3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2724538.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
![2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2724547.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)

![3-(4-chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2724552.png)
